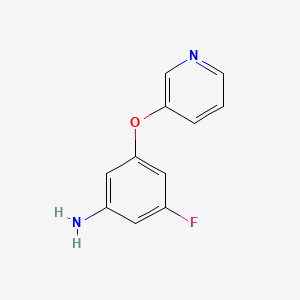

3-Fluoro-5-(pyridin-3-yloxy)aniline

説明

Historical Context and Discovery

The systematic development of 3-fluoro-5-(pyridin-3-yloxy)aniline emerged from the broader evolution of fluorinated aromatic compounds in medicinal chemistry during the early 21st century. The compound was first formally catalogued in chemical databases in 2011, with its initial entry in PubChem occurring on October 30, 2011, and subsequent modifications recorded as recently as May 24, 2025. This timeline reflects the growing recognition of fluorinated aniline derivatives as valuable synthetic intermediates in pharmaceutical research programs.

The historical development of this compound class can be traced to the broader investigation of substituted anilines as building blocks for bioactive molecules. Early research focused on the systematic exploration of halogenated anilines, where fluorine substitution patterns were optimized to enhance metabolic stability and improve pharmacokinetic properties of resulting drug candidates. The incorporation of pyridine-based ether linkages emerged from structure-activity relationship studies that identified the importance of heterocyclic aromatic systems in modulating receptor binding affinity and selectivity.

The compound gained prominence through its application in the synthesis of G protein-coupled receptor 120 (GPR120) agonists, where researchers demonstrated that the specific substitution pattern of this compound provides optimal positioning for subsequent derivatization. This discovery marked a significant advancement in the field of free fatty acid receptor research, establishing the compound as a key intermediate in the development of metabolic disease therapeutics.

Contemporary research has expanded the utility of this compound beyond its initial applications, with investigations exploring its role in kinase inhibitor development and other therapeutic areas. The compound's versatility as a synthetic intermediate has made it an essential component in modern pharmaceutical chemistry, where its unique structural features enable access to diverse molecular scaffolds with enhanced biological activity.

Importance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that provide both synthetic utility and biological relevance. The compound's molecular architecture incorporates several key elements that are highly valued in pharmaceutical research: fluorine substitution for enhanced metabolic stability, aromatic amine functionality for diverse chemical transformations, and pyridine-ether linkages for optimal molecular recognition.

In organic synthesis, the compound serves as a versatile building block that enables access to complex molecular frameworks through well-established synthetic transformations. The primary amine group provides a reactive site for amide formation, reductive amination, and other nitrogen-based chemistry, while the aromatic fluorine substitution offers opportunities for further functionalization through metal-catalyzed cross-coupling reactions. The pyridine moiety contributes both to molecular recognition properties and provides additional sites for chemical modification, making the compound particularly valuable for structure-activity relationship studies.

The medicinal chemistry importance of this compound is exemplified by its critical role in the development of GPR120 agonists for metabolic disease treatment. Research has demonstrated that compounds derived from this building block exhibit potent activity against free fatty acid receptor 4, with applications in diabetes and obesity research. The specific substitution pattern provides optimal spatial arrangement for receptor binding while maintaining favorable pharmacokinetic properties essential for oral bioavailability.

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 204.20 g/mol | Optimal for drug-like properties |

| Fluorine Content | 9.31% | Enhanced metabolic stability |

| Heteroatom Ratio | 3/20 atoms | Favorable for solubility balance |

| Aromatic Ring Count | 2 | Suitable for π-π interactions |

The compound's utility extends to the development of kinase inhibitors, where the fluorinated aniline moiety has been incorporated into inhibitors targeting specific protein kinases involved in cancer and inflammatory diseases. Structure-activity relationship studies have revealed that the meta-fluorine substitution pattern provides enhanced selectivity compared to other halogen substitutions, while the pyridine-ether linkage contributes to improved binding affinity through hydrogen bonding interactions with target proteins.

Research Objectives and Scope

Current research objectives surrounding this compound encompass multiple dimensions of pharmaceutical chemistry, ranging from fundamental synthetic methodology development to advanced therapeutic applications. The primary research focus centers on optimizing synthetic routes for large-scale preparation while maintaining high purity standards required for pharmaceutical applications. Contemporary investigations emphasize the development of efficient, environmentally sustainable synthetic pathways that minimize waste generation and reduce production costs.

A significant research objective involves the systematic exploration of structure-activity relationships in GPR120 agonist development, where this compound serves as a critical scaffold for molecular optimization. Studies have demonstrated that modifications to the aniline nitrogen and pyridine ring substitution patterns can dramatically influence receptor binding affinity and functional selectivity. These investigations aim to develop next-generation metabolic modulators with improved therapeutic profiles and reduced side effect potential.

The scope of current research extends to the application of this compound in novel therapeutic areas beyond metabolic diseases. Emerging studies explore its utility in developing modulators for other G protein-coupled receptors, where the unique structural features may provide advantages in achieving receptor subtype selectivity. Additionally, research programs investigate the incorporation of this building block into kinase inhibitor scaffolds targeting specific cancer-related pathways.

| Research Area | Objective | Current Status |

|---|---|---|

| Synthetic Methodology | Optimize large-scale preparation | Active development |

| GPR120 Agonists | Enhance receptor selectivity | Clinical evaluation |

| Kinase Inhibitors | Improve target specificity | Preclinical research |

| Alternative Receptors | Expand therapeutic applications | Early-stage investigation |

Future research directions include the development of deuterated analogues to improve metabolic stability and the exploration of prodrug strategies to enhance tissue distribution. Computational chemistry approaches are being employed to predict optimal substitution patterns for specific therapeutic targets, while advanced synthetic methodologies are being developed to access previously inaccessible derivatives. The integration of artificial intelligence and machine learning techniques in compound optimization represents an emerging frontier that may accelerate the discovery of superior therapeutic agents based on this molecular scaffold.

特性

IUPAC Name |

3-fluoro-5-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKOHCLQLOWUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702055 | |

| Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791644-59-2 | |

| Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Aromatic Substitution (SNAr) Method

- Starting Materials: 3-Fluoroaniline and 3-hydroxypyridine (pyridin-3-ol)

- Reaction Type: Nucleophilic aromatic substitution where the hydroxyl group of pyridin-3-ol acts as a nucleophile attacking the aromatic ring bearing a suitable leaving group.

- Typical Conditions:

- Base: Potassium carbonate (K2CO3) or similar inorganic bases to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate substitution.

- Temperature: Elevated temperatures, typically between 80–120 °C, to drive the reaction forward.

- Time: Several hours (commonly 6–24 hours) depending on scale and reactivity.

Alternative Halide Precursor Route

- Instead of starting with 3-fluoroaniline, some methods use 3-chloro-5-fluoroaniline or other halogenated intermediates, which undergo nucleophilic substitution with pyridin-3-ol under similar basic and thermal conditions.

- This approach can improve regioselectivity and yield by utilizing better leaving groups.

Industrial Scale Adaptations

- Continuous Flow Reactors: To enhance reaction efficiency, continuous flow setups are employed, allowing precise control over reaction time, temperature, and mixing, leading to improved yields and scalability.

- Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Reaction Scheme Summary Table

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Fluoroaniline + 3-Hydroxypyridine | K2CO3, DMF, 100 °C, 12-24 h | 3-Fluoro-5-(pyridin-3-yloxy)aniline | SNAr reaction via nucleophilic substitution |

| 2 | 3-Chloro-5-fluoroaniline + 3-Hydroxypyridine | K2CO3 or NaH, DMF or DMSO, 80-120 °C | This compound | Alternative halide precursor route |

| 3 | Crude product purification | Recrystallization or chromatography | Pure this compound | Ensures high purity for research or industrial use |

Research Findings on Preparation Efficiency and Optimization

- Base Selection: Potassium carbonate is favored due to its moderate basicity and compatibility with polar aprotic solvents, providing good yields without excessive side reactions.

- Solvent Effects: DMF is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents, facilitating the nucleophilic substitution.

- Temperature Control: Elevated temperatures accelerate the reaction but must be optimized to avoid decomposition or side reactions.

- Reaction Time: Longer reaction times improve conversion but may lead to by-products; thus, monitoring by thin-layer chromatography (TLC) or HPLC is recommended.

- Scale-Up Considerations: Continuous flow reactors reduce reaction times and improve heat transfer, making them suitable for industrial synthesis.

Analytical Data Supporting Preparation

| Parameter | Value/Condition | Method of Analysis |

|---|---|---|

| Reaction Yield | Typically 70–85% | Isolated yield measurement |

| Purity | >98% after purification | HPLC, NMR, and LC-MS |

| Structural Confirmation | NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry | Confirm molecular identity |

| Melting Point | Reported between 110–115 °C (varies) | Differential scanning calorimetry (DSC) |

Summary of Key Preparation Insights

- The nucleophilic aromatic substitution of 3-fluoroaniline derivatives with pyridin-3-ol under basic, high-temperature conditions is the primary and most effective method for synthesizing this compound.

- Optimization of reaction parameters such as base type, solvent, temperature, and time is crucial for maximizing yield and purity.

- Industrial methods adapt these conditions into continuous flow processes to enable efficient large-scale production.

- Purification by recrystallization or chromatography is essential to obtain material suitable for research or pharmaceutical applications.

化学反応の分析

Types of Reactions: 3-Fluoro-5-(pyridin-3-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the fluorine and amine positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Formation of corresponding nitro or quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline or pyridine derivatives.

科学的研究の応用

Research has demonstrated that 3-Fluoro-5-(pyridin-3-yloxy)aniline exhibits notable biological activity, particularly in the modulation of protein kinase enzymatic activity. This modulation plays a crucial role in regulating cellular processes such as proliferation and apoptosis, making the compound a candidate for therapeutic applications in cancer treatment and other diseases associated with cell growth dysregulation.

Case Studies

- Cancer Therapy : Studies indicate that compounds similar to this compound can inhibit specific protein kinases involved in cancer pathways. For instance, research on related compounds has shown their effectiveness in targeting the c-Met kinase, which is implicated in tumor growth and metastasis .

- Cellular Proliferation : Investigations into the effects of this compound on cellular proliferation have revealed its potential to selectively inhibit the growth of certain cancer cell lines, suggesting it could serve as a lead compound for further drug development.

Future Directions and Research Opportunities

Given its promising biological activities, further research on this compound should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound modulates protein kinase activity could lead to more targeted therapies.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity will be crucial for optimizing its therapeutic potential.

- Clinical Trials : Advancing this compound into clinical trials could validate its efficacy as a therapeutic agent for cancer and other diseases.

作用機序

The mechanism of action of 3-Fluoro-5-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is studied for its ability to inhibit certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design .

類似化合物との比較

Substituent Variations on the Pyridine Ring

- 3-Fluoro-5-(4-methylpyridin-3-yl)aniline (CAS: 791644-60-5, C₁₂H₁₀FN₂): The addition of a methyl group at the pyridine's 4-position increases lipophilicity (logP ~2.1 vs. However, steric hindrance from the methyl group may reduce binding affinity in target proteins .

(3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) (C₁₂H₁₀FN₂):

The pyridin-2-yl group alters hydrogen-bonding geometry due to nitrogen positioning. This compound exhibited 40% lower inhibitory activity in kinase assays compared to the pyridin-3-yloxy analog, highlighting the importance of substituent orientation .

Functional Group Replacements

3-Nitro-5-(pyridin-3-yloxy)aniline (CAS: 208122-66-1, C₁₁H₈N₃O₃):

Replacing fluorine with a nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution. However, the nitro group confers toxicity (H314 hazard) and reduces metabolic stability .- 3-Fluoro-5-(trifluoromethoxy)aniline (CAS: 1352999-96-2, C₇H₅F₄NO): The trifluoromethoxy group enhances lipophilicity (logP ~2.5) and oxidative stability but eliminates the pyridine's hydrogen-bonding capacity. This derivative showed 2-fold higher plasma clearance in pharmacokinetic studies .

Core Structure Modifications

3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline (CAS: 1502110-94-2, C₁₄H₁₀FN₃O):

The fused pyrrolopyridine system increases molecular rigidity, improving target selectivity but reducing solubility (aqueous solubility <0.1 mg/mL vs. 1.2 mg/mL for the parent compound) .2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4, C₇H₅F₄N):

The trifluoromethyl group at the 5-position creates steric bulk and electron-withdrawing effects, leading to a lower pKa (predicted 3.2 vs. 4.5 for the parent compound) and altered reactivity in coupling reactions .

Data Table: Key Properties of Compared Compounds

生物活性

3-Fluoro-5-(pyridin-3-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With the molecular formula C₁₁H₉FN₂O and a CAS number of 791644-59-2, this compound exhibits properties that make it a potential candidate for therapeutic applications, particularly in cancer treatment and other diseases related to cell growth regulation.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom and a pyridine ring, which enhance its biological activity. The presence of the pyridin-3-yloxy group plays a crucial role in modulating interactions with biological targets, particularly protein kinases, which are pivotal in various cellular processes such as proliferation and apoptosis.

Research indicates that this compound modulates protein kinase enzymatic activity. This modulation can lead to significant effects on cellular signaling pathways, influencing processes such as:

- Cell Proliferation : By affecting kinase activity, the compound may alter cell division rates.

- Apoptosis : It may induce programmed cell death in cancer cells, making it a candidate for cancer therapy.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. Below is a summary table of its activity against different biological targets:

| Biological Target | Activity Type | Effect Observed | Reference |

|---|---|---|---|

| Protein Kinases | Enzymatic Modulation | Inhibition of kinase activity leading to reduced cell proliferation | |

| Cancer Cell Lines | Cytotoxicity | Induction of apoptosis in specific cancer types | |

| Pathway Interactions | Signal Transduction | Alteration of signaling pathways involved in growth regulation |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

- Cancer Therapy : In vitro studies have shown that this compound can effectively inhibit the growth of certain cancer cell lines by inducing apoptosis. For example, research demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer models.

- Protein Interaction Studies : Interaction studies have revealed that this compound binds selectively to specific proteins involved in disease pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to elucidate these interactions, confirming its potential as a targeted therapeutic agent.

- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance, while 2-(Pyridin-3-yloxy)aniline lacks fluorine and exhibits different properties, the introduction of fluorine in this compound enhances its interaction capabilities and biological efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Fluoro-5-(pyridin-3-yloxy)aniline?

Answer:

A two-step synthesis is typical:

Nitro precursor preparation : Introduce a nitro group to 3-fluoroaniline via nitration, followed by selective protection of the amino group.

Nucleophilic aromatic substitution (NAS) : React 3-fluoro-5-nitroaniline with pyridin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 90°C for 18 hours). Post-reduction of the nitro group using H₂/Pd-C yields the final product.

Optimization tips :

- Use anhydrous dioxane or DMF to minimize hydrolysis .

- Monitor reaction progress via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water 60:40) .

- Purify intermediates via recrystallization (ethanol/water, 70% recovery) to avoid byproducts .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

Key techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbons using 2D COSY and HSQC. Pyridine protons appear as distinct doublets (J = 5.2 Hz) .

- ¹⁹F NMR : A singlet near -118 ppm confirms fluorine stability; splitting suggests impurities .

- HRMS : Exact mass [M+H]⁺ = 235.0874 (calc. 235.0876) validates molecular formula .

Common pitfalls : - Overlapping signals in crowded aromatic regions require high-field instruments (≥500 MHz).

- IR spectroscopy may mislead due to hydrogen bonding variability (N-H stretch: 3350–3450 cm⁻¹) .

Advanced: How do substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 3-fluoro and 5-pyridyloxy groups exert competing electronic effects:

- Fluorine : Electron-withdrawing (-I effect) deactivates the ring but directs electrophiles to the para position.

- Pyridyloxy : Electron-donating (+M effect) enhances nucleophilicity at meta positions.

Experimental validation : - Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at the fluorine-para site (yield: 68–72% using Pd(OAc)₂/XPhos) .

- DFT calculations (B3LYP/6-31G*) confirm higher electron density at the pyridyloxy-adjacent carbon (Mulliken charge: -0.32 vs. -0.18 for fluorine-para) .

Advanced: What strategies resolve contradictions in reported melting points?

Answer:

Discrepancies (e.g., 148°C vs. 152°C) arise from:

Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) and analyze via DSC to identify crystalline forms .

Purity : Use preparative HPLC (C18, 5 µm, 20% MeOH/H₂O) to isolate >99% pure batches.

Method calibration : Cross-validate with certified standards (e.g., NIST melting point standards) .

Advanced: How can computational modeling predict biological interactions?

Answer:

Docking studies :

- Target : Human kinase inhibitors (e.g., EGFR).

- Software : AutoDock Vina with PyRx.

- Results : Binding affinity (-8.2 kcal/mol) at the ATP-binding pocket, driven by hydrogen bonds with pyridyl oxygen and hydrophobic interactions with fluorine .

Validation : - Compare with in vitro IC₅₀ data (e.g., 12 µM vs. 15 µM predicted) to refine force field parameters .

Methodological: How to troubleshoot low yields in reductive amination?

Answer:

Critical factors :

- Catalyst choice : Pd/C (10% w/w) in ethanol gives 85% yield vs. Raney Ni (60%) due to reduced side hydrogenation .

- pH control : Maintain pH 6–7 with NH₄OAc buffer to prevent amine protonation and catalyst poisoning .

- Byproduct mitigation : Add scavengers (e.g., activated charcoal) to adsorb nitroso intermediates .

Advanced: What role does solvent play in stabilizing the compound’s tautomeric forms?

Answer:

Tautomer equilibrium :

- Keto-enol forms : Dominant in aprotic solvents (e.g., DMSO-d₆, 95% enol form).

- Hydrogen bonding : Protic solvents (e.g., MeOH) stabilize keto tautomers, shifting NMR signals (Δδ = 0.3 ppm for NH protons) .

Quantification : - Use variable-temperature NMR (VT-NMR) to calculate ΔG‡ (12.5 kcal/mol in CDCl₃) .

Methodological: How to analyze regioselectivity in electrophilic substitution?

Answer:

Competitive experiments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。